molecular formula C23H22N2O5 B2936492 N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 946254-47-3

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2936492
CAS No.: 946254-47-3
M. Wt: 406.438
InChI Key: FCGVEMFMBMFLJF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a structurally complex acetamide derivative featuring three key moieties:

A 1,3-benzodioxol group (a methylenedioxy-substituted benzene ring), which is known to enhance metabolic stability and bioavailability in pharmaceuticals by resisting oxidative degradation .

A 4-oxo-1,4-dihydropyridine core, a scaffold prevalent in calcium channel blockers (e.g., nifedipine) but here modified with a methyl group at position 2 and a methoxybenzyl ether at position 3.

A 2-methylphenoxy methoxy group linked to the dihydropyridine ring, introducing steric bulk and lipophilicity.

Synthesis likely involves carbodiimide-mediated amide coupling (as seen in analogous compounds ) and regioselective functionalization of the dihydropyridine ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-15-5-3-4-6-17(15)13-28-22-11-25(16(2)9-19(22)26)12-23(27)24-18-7-8-20-21(10-18)30-14-29-20/h3-11H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGVEMFMBMFLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, the compound has been studied for its potential anticancer properties. It modulates microtubule assembly, leading to mitotic blockade and cell apoptosis.

Medicine

Medicinally, the compound is being explored for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further development.

Industry

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves the modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Notable Properties
Target Compound Dihydropyridine 1,3-Benzodioxolyl, 2-methylphenoxy methoxy ~438.5 High lipophilicity; potential metabolic stability
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide Thiazolidinedione, styryl group ~338.4 Antidiabetic activity (PPAR-γ modulation)
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide (3j) Benzimidazole-sulfonyl Pyridyl, sulfonyl, methoxy groups ~704.1 Proton pump inhibition (similar to omeprazole)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Peptidomimetic 2,6-Dimethylphenoxy, tetrahydropyrimidinone ~784.9 Protease inhibition (e.g., HIV-1 protease)

*Calculated using ChemDraw.

Functional Group Analysis

  • Benzodioxol vs. Benzamide/Thiazolidinedione : The 1,3-benzodioxol group in the target compound offers greater metabolic resistance compared to the hydrolytically labile thiazolidinedione in but lacks the hydrogen-bonding capacity of benzamide derivatives.
  • Dihydropyridine vs. Benzimidazole : The dihydropyridine core may confer redox activity (via the 4-oxo group), whereas the sulfonyl-benzimidazole in enhances acidity for proton pump targeting.
  • Methoxybenzyl Ether vs.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 336.36 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
  • Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties, which could protect cells from oxidative stress.
  • Modulation of Enzyme Activity : The compound may interact with various enzymes, altering their activity and influencing metabolic pathways.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays showed that the compound effectively inhibited the proliferation of various cancer cell lines at micromolar concentrations.
Cell LineIC50 (µM)
MV4-11 (Acute Biphenotypic)0.3
MOLM13 (Acute Monocytic)1.2
BRAF Mutant Melanoma14 - 50

Neuroprotective Effects

The compound also displays neuroprotective effects in models of neurodegeneration. It has been reported to reduce neuronal cell death induced by oxidative stress and inflammation.

Case Studies

  • Study on Acute Leukemia : In a study involving acute leukemia cell lines (MV4-11 and MOLM13), treatment with the compound resulted in a significant decrease in cell viability, as measured by thymidine uptake assays. The study highlighted the compound's potential as a therapeutic agent against acute leukemias.
  • Neuroprotection in Animal Models : Experimental models showed that administration of the compound significantly reduced markers of neuronal damage and improved behavioral outcomes in models of induced neurodegeneration.

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